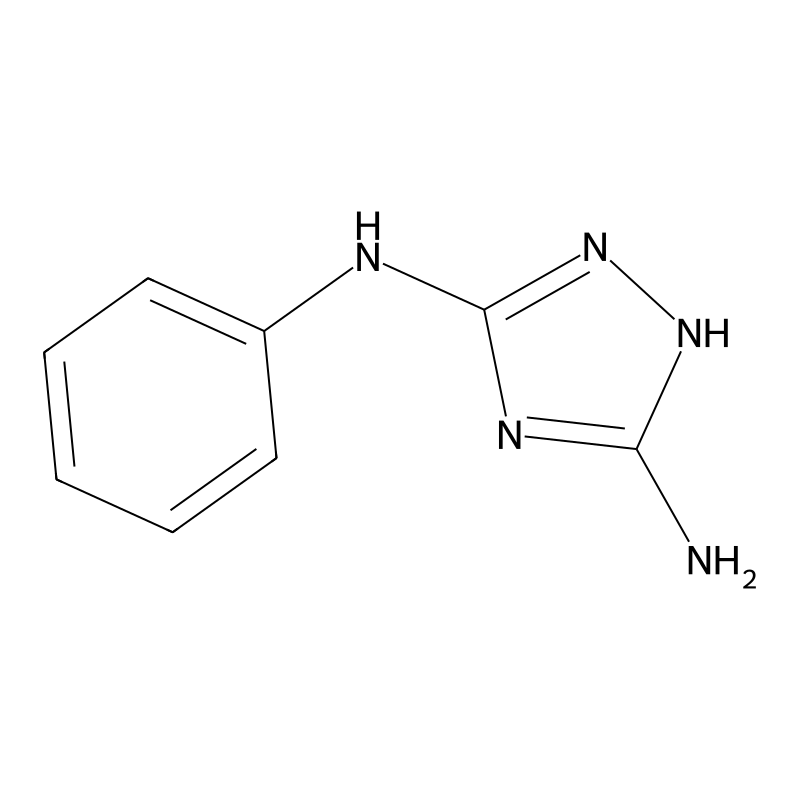N-Phenyl-1H-1,2,4-triazole-3,5-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
N-Phenyl-1H-1,2,4-triazole-3,5-diamine (also known as 3,5-diamino-1-phenyl-1,2,4-triazole) is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the reaction of substituted hydrazides with nitriles in the presence of a catalyst. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, ]
Potential Applications:
Research suggests that N-Phenyl-1H-1,2,4-triazole-3,5-diamine may possess various properties and functionalities relevant to scientific research:
- Metal Chelation: The presence of nitrogen atoms in the molecule allows it to form complexes with metal ions. This ability has been explored in the development of metal-organic frameworks (MOFs) for applications like gas adsorption and separation. []
- Pharmaceutical Potential: Studies have investigated the potential of N-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives as antitumor and antimicrobial agents. However, further research is needed to determine their efficacy and safety. [, ]
- Organic Synthesis: The molecule's reactive amine groups can participate in various organic reactions, making it a potential building block for the synthesis of more complex molecules with desired properties.
Current Research and Future Directions:
While research on N-Phenyl-1H-1,2,4-triazole-3,5-diamine is ongoing, it is still considered a relatively unexplored compound. Further studies are needed to fully understand its potential applications in various scientific fields. These could involve:
- Investigating its interaction with specific metal ions for targeted applications in catalysis or materials science.
- Evaluating its biological activity and potential for drug development through in vitro and in vivo studies.
- Exploring its reactivity in organic synthesis and its suitability as a building block for novel functional molecules.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








